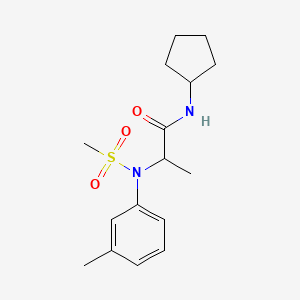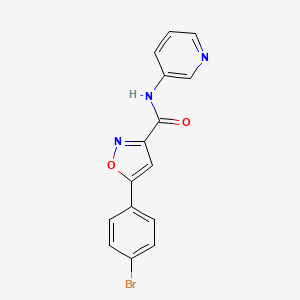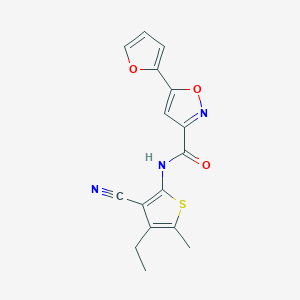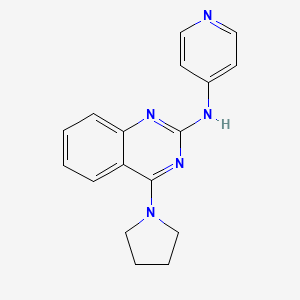![molecular formula C16H13NO2S B4461207 6-methyl-4-[(2-pyridinylthio)methyl]-2H-chromen-2-one](/img/structure/B4461207.png)
6-methyl-4-[(2-pyridinylthio)methyl]-2H-chromen-2-one
Descripción general
Descripción
6-methyl-4-[(2-pyridinylthio)methyl]-2H-chromen-2-one is a chemical compound that is also known as PTC-209. It is a small molecule inhibitor of BMI-1, which is a transcriptional repressor of the polycomb group family. PTC-209 has been studied extensively for its potential use in cancer therapy due to its ability to inhibit the self-renewal of cancer stem cells.
Mecanismo De Acción
PTC-209 inhibits the self-renewal of cancer stem cells by binding to and inhibiting BMI-1, which is a transcriptional repressor of the polycomb group family. BMI-1 plays a critical role in the self-renewal of cancer stem cells by regulating the expression of genes involved in stem cell maintenance and differentiation.
Biochemical and Physiological Effects:
PTC-209 has been shown to have a selective inhibitory effect on cancer stem cells, while sparing normal stem cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. PTC-209 has a favorable pharmacokinetic profile and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTC-209 has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied for its potential use in cancer therapy. However, PTC-209 has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on PTC-209. One area of research is the development of more potent and selective inhibitors of BMI-1. Another area of research is the development of combination therapies that include PTC-209 and other anticancer agents. Additionally, further studies are needed to evaluate the safety and efficacy of PTC-209 in clinical trials.
Aplicaciones Científicas De Investigación
PTC-209 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the self-renewal of cancer stem cells in several types of cancer, including breast cancer, pancreatic cancer, and glioblastoma. PTC-209 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Propiedades
IUPAC Name |
6-methyl-4-(pyridin-2-ylsulfanylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-11-5-6-14-13(8-11)12(9-16(18)19-14)10-20-15-4-2-3-7-17-15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFZQIKIIRJHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-fluorobenzyl)-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4461133.png)
![2-(2-furylmethyl)-6-(2-phenylethyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione](/img/structure/B4461138.png)
![N-(5-chloro-2-methylphenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4461145.png)

![methyl N-{[(2-furylmethyl)amino]carbonyl}valinate](/img/structure/B4461159.png)
![N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-thiophenecarboxamide](/img/structure/B4461187.png)

![4-methyl-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B4461197.png)
![6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4461198.png)
![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide](/img/structure/B4461203.png)

![N-{3-[(4-amino-2-quinazolinyl)amino]phenyl}acetamide](/img/structure/B4461220.png)
![N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B4461223.png)